4-Oxopentanoate

Description

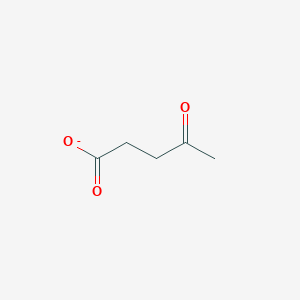

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C5H7O3- |

|---|---|

Poids moléculaire |

115.11 g/mol |

Nom IUPAC |

4-oxopentanoate |

InChI |

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |

Clé InChI |

JOOXCMJARBKPKM-UHFFFAOYSA-M |

SMILES |

CC(=O)CCC(=O)[O-] |

SMILES canonique |

CC(=O)CCC(=O)[O-] |

Origine du produit |

United States |

Biosynthetic and Biodegradative Pathways of 4 Oxopentanoate

Elucidation of Biosynthetic Routes to 4-Oxopentanoate

This compound, also known as levulinic acid, is a keto acid recognized as a key platform chemical with wide-ranging industrial applications. google.commdpi.comscispace.com Its biosynthesis from renewable resources is a significant area of research.

Origin from Carbohydrate Precursors in Metabolic Networks

The primary route for the production of this compound is through the acid-catalyzed dehydration of hexose (B10828440) sugars, such as glucose and fructose, which are fundamental components of biomass. google.comwikipedia.org This process typically involves the isomerization of glucose to fructose, followed by the formation of hydroxymethylfurfural (HMF). google.com Subsequent rehydration of HMF and ring-opening leads to the formation of this compound and an equimolar amount of formic acid. acs.org While this is a common chemical synthesis route, efforts are underway to develop biocatalytic pathways.

The conversion of pyruvate (B1213749), a central metabolite in carbohydrate metabolism, into valuable C5 compounds like this compound is a key strategy in metabolic engineering. google.com The gluconeogenesis pathway, which synthesizes glucose from non-carbohydrate precursors like pyruvate, illustrates the metabolic plasticity that can be harnessed. pressbooks.pub This pathway begins with the carboxylation of pyruvate to oxaloacetate, a reaction catalyzed by pyruvate carboxylase. pressbooks.pub Although not a direct route to this compound, it demonstrates the enzymatic logic of C-C bond formation from central metabolites.

Enzymatic Mechanisms of Formation (e.g., via Levulinic Acid Derivatives)

While direct enzymatic synthesis of this compound from simple precursors is an area of active development, several enzymatic reactions involving its derivatives have been characterized. A notable example is the synthesis of (R)-4-aminopentanoic acid from levulinic acid using an engineered glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH). nih.gov By modifying the substrate specificity of the enzyme through targeted mutagenesis, researchers achieved efficient reductive amination of this compound. nih.gov

The synthesis of levulinate esters, such as ethyl levulinate and butyl levulinate, through enzymatic esterification of levulinic acid is another well-studied area. scispace.comwikipedia.orgatamanchemicals.com Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), have been shown to effectively catalyze the esterification of levulinic acid with alcohols like butanol, achieving high yields and selectivity. scispace.comatamanchemicals.com These enzymatic processes offer a green alternative to chemical synthesis. atamanchemicals.com

A patent describes a fermentation route for producing levulinic acid and its derivatives from pyruvate. google.com This conceptual pathway involves multiple enzymatic steps to build the C5 backbone and introduce the required functional groups, culminating in the formation of levulinyl-CoA, a precursor that can be converted to levulinic acid or its esters. google.com

In Silico Modeling of this compound Biosynthesis

In silico modeling plays a crucial role in understanding and engineering metabolic pathways for the production of target molecules like this compound. nih.govacademicjournals.org Computational tools can be used to design and optimize biosynthetic routes by identifying potential enzymes, predicting their substrate specificities, and modeling metabolic flux. nih.govresearchgate.net

For instance, homology modeling can be used to construct three-dimensional structures of enzymes when experimental structures are unavailable. academicjournals.org This allows for the prediction of active site residues and the rational design of mutations to alter substrate specificity, as demonstrated in the engineering of glutamate dehydrogenase for the synthesis of a this compound derivative. nih.govacademicjournals.org Structure-based ligand screening and molecular docking can further be used to identify potential inhibitors or substrates for enzymes in a proposed pathway. nih.gov These computational approaches accelerate the development of novel biosynthetic routes by reducing the need for extensive experimental screening. nih.gov

Catabolic Pathways and Degradation of this compound

The degradation of this compound and its derivatives is an important aspect of its environmental fate and its role in cellular metabolism.

Oxidative Decarboxylation Mechanisms

Oxidative decarboxylation is a key catabolic process for keto acids. In the context of branched-chain amino acid metabolism, the oxidative decarboxylation of 4-methyl-2-oxopentanoate (B1228126) (a structural analog of a this compound derivative) is catalyzed by the branched-chain α-keto acid dehydrogenase complex. portlandpress.comnih.gov This mitochondrial enzyme complex requires NAD+, CoA, and thiamin pyrophosphate for its activity and is a rate-limiting step in the oxidation of leucine (B10760876). nih.gov The reaction converts the α-keto acid into its corresponding acyl-CoA derivative with the release of carbon dioxide. portlandpress.comnih.gov

Studies on the perfused rat heart have shown that the regulation of this dehydrogenase is complex, being inhibited by long-chain fatty acids like palmitate and activated by medium-chain fatty acids like octanoate (B1194180) under certain conditions. nih.gov The inhibition by ATP suggests a tight regulation by the energy status of the cell. nih.gov Kinetic studies of the oxidative decarboxylation of other α-keto acids by peroxomonophosphoric acid have provided mechanistic insights into the non-enzymatic process, which proceeds via a second-order reaction. researchgate.net

Reductive Pathways and Product Diversification

In addition to oxidative degradation, reductive pathways can also metabolize this compound and its derivatives. For example, 2-Methyl-4-oxopentanoic acid can be reduced to 2-methyl-4-hydroxypentanoic acid.

In anaerobic environments, the degradation of related compounds can lead to a variety of products. For instance, the anaerobic degradation of diethyl ether by Aromatoleum sp. strain HxN1 involves the formation of metabolites such as methyl (E)-4-ethoxy-2-pentenoate and methyl 4-ethoxypentanoate, which are structurally related to derivatives of this compound. rsc.org The degradation of 2-methylpyridine (B31789) by Arthrobacter sp. KM-4 can also lead to the formation of 4-oxopentanoic acid as an intermediate in one of the proposed degradation pathways. researchgate.net These examples highlight the diverse catabolic fates of this compound and related structures in different organisms and environments.

The enzymatic reduction of the keto group of this compound can lead to the formation of chiral γ-hydroxy acids, which are valuable building blocks for pharmaceuticals and other fine chemicals. This biotransformation offers a route to product diversification from the central this compound scaffold.

Microbial Degradation Mechanisms and Enzymology

The microbial degradation of this compound, also known as levulinate, and its related compounds is a key process in the catabolism of various organic molecules, including aromatic compounds and amino acids. pnnl.govcelignis.comresearchgate.net Microorganisms have evolved specific enzymatic pathways to channel these intermediates into central metabolism. The primary mechanisms involve activation via coenzyme A (CoA) ligation or, more commonly, through a series of reactions involving hydroxylated intermediates that are subsequently cleaved by aldolases. pnnl.govuniprot.org Pseudomonas species, in particular, are well-studied for their versatile metabolism in degrading such compounds. nih.govmicrobenotes.com

A central intermediate in many of these pathways is not this compound itself, but its hydroxylated derivative, 4-hydroxy-2-oxopentanoate (B1241807). nih.govacs.org This compound is typically formed through the hydration of 2-oxopent-4-enoate (B1242333), a product of the meta-cleavage pathway of aromatic compounds like catechols. nih.govnih.gov Once formed, 4-hydroxy-2-oxopentanoate is a substrate for a specific class of aldolases that cleave it into smaller, readily metabolizable molecules. uniprot.orgwikipedia.org

Enzymatic Cleavage of 4-Hydroxy-2-oxopentanoate

The key enzyme responsible for the cleavage of 4-hydroxy-2-oxopentanoate is 4-hydroxy-2-oxovalerate aldolase (B8822740) (EC 4.1.3.39). wikipedia.org This enzyme catalyzes the retro-aldol cleavage of (S)-4-hydroxy-2-oxopentanoate into pyruvate and acetaldehyde. uniprot.orgacs.org It is a critical component of the meta-cleavage pathway for the degradation of aromatic compounds in various bacteria. uniprot.org In Pseudomonas sp. strain CF600, this enzyme is encoded by the dmpG gene. uniprot.org Research has shown that the enzyme can be activated by Mn²⁺ ions and is inhibited by Zn²⁺. uniprot.org Some members of this enzyme family, like BphI from Burkholderia xenovorans LB400, exhibit broader substrate specificity, being able to cleave similar molecules such as 4-hydroxy-2-oxohexanoate. wikipedia.org

Table 1: Properties of 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39)

| Property | Description | Source(s) |

| Enzyme Name | 4-hydroxy-2-oxovalerate aldolase | wikipedia.org |

| EC Number | 4.1.3.39 | uniprot.orgwikipedia.org |

| Reaction | (S)-4-hydroxy-2-oxopentanoate ⇌ Pyruvate + Acetaldehyde | uniprot.orgacs.org |

| Other Names | HOA, DmpG, BphI, 4-hydroxy-2-ketovalerate aldolase | wikipedia.org |

| Organism Example | Pseudomonas sp. (strain CF600) | uniprot.org |

| Cofactors/Activators | Activated by Mn²⁺ and NADH. | uniprot.org |

| Inhibitors | Strongly inhibited by Zn²⁺. | uniprot.org |

| Optimal pH | 8.5 - 9.0 | uniprot.org |

Formation of 4-Hydroxy-2-oxopentanoate

The substrate for the aforementioned aldolase, 4-hydroxy-2-oxopentanoate, is generated by the enzyme 2-oxopent-4-enoate hydratase (EC 4.2.1.80), also known as 4-hydroxy-2-oxopentanoate hydro-lyase. wikipedia.org This enzyme catalyzes the hydration of 2-oxopent-4-enoate. nih.govwikipedia.org In Pseudomonas putida, studies have demonstrated that this reaction is stereospecific, yielding L(S)-4-hydroxy-2-oxopentanoate, the biologically active enantiomer. nih.govnih.gov The hydratase from P. putida is activated by Mn²⁺ ions and is highly specific for its substrate. nih.govnih.gov

Table 2: Properties of 2-oxopent-4-enoate hydratase (EC 4.2.1.80)

| Property | Description | Source(s) |

| Enzyme Name | 2-oxopent-4-enoate hydratase | wikipedia.org |

| EC Number | 4.2.1.80 | wikipedia.org |

| Reaction | 4-hydroxy-2-oxopentanoate ⇌ 2-oxopent-4-enoate + H₂O | wikipedia.org |

| Other Names | 2-keto-4-pentenoate hydratase, OEH, vinylpyruvate hydratase | wikipedia.org |

| Organism Example | Pseudomonas putida | nih.govnih.gov |

| Cofactors/Activators | Activated by Mn²⁺ ions. | nih.govnih.gov |

| Substrate Specificity | Highly specific for 2-oxopent-4-enoate; also hydrates 2-oxo-cis-hex-4-enoate. | nih.gov |

| Product Stereochemistry | L(S)-4-hydroxy-2-oxopentanoate | nih.govnih.gov |

Alternative Degradation Pathways

Besides the pathway involving hydroxylation and aldol (B89426) cleavage, this compound can be catabolized through other enzymatic reactions. In Pseudomonas putida KT2440, a gene cluster involved in this compound degradation contains the lvaE gene. pnnl.gov This gene encodes a short/medium chain acyl-CoA synthetase that activates this compound to 4-oxopentanoyl-CoA, channeling it into fatty acid metabolism. pnnl.gov This enzyme demonstrates broad substrate specificity, acting on various C4-C6 carboxylic acids. pnnl.gov

In a different metabolic context, the bacterium Clostridium sticklandii utilizes the enzyme 2-amino-4-oxopentanoate (B13344484) thiolase (EC 2.3.1.263) as part of its ornithine degradation pathway. enzyme-database.orgqmul.ac.ukexpasy.org This pyridoxal (B1214274) 5'-phosphate-dependent enzyme catalyzes the formation of (2R)-2-amino-4-oxopentanoate from acetyl-CoA and D-alanine. enzyme-database.orgqmul.ac.uk This demonstrates the role of a this compound derivative in amino acid metabolism.

Enzymology and Biocatalysis of 4 Oxopentanoate Transformations

Enzyme Systems Interacting with 4-Oxopentanoate and its Analogues

A variety of enzyme systems have been identified that recognize and process this compound or its structural relatives. These enzymes play crucial roles in distinct metabolic contexts.

The branched-chain 2-oxo acid dehydrogenase (BCKDH) complex is a key mitochondrial enzyme system responsible for the oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of leucine (B10760876), isoleucine, and valine. nih.govqmul.ac.uk This multi-enzyme complex, composed of three main components (E1: 2-oxoacid dehydrogenase, E2: dihydrolipoamide (B1198117) acyltransferase, and E3: dihydrolipoamide dehydrogenase), catalyzes the conversion of these keto acids into their corresponding acyl-CoA derivatives. nih.govqmul.ac.uk

While the primary substrates for the BCKDH complex are 3-methyl-2-oxobutanoate, (S)-3-methyl-2-oxopentanoate, and 4-methyl-2-oxopentanoate (B1228126), research has shown that the complex can also act on 4-methyl-2-oxopentanoate, which is structurally related to this compound. qmul.ac.ukebi.ac.uk The interaction with 4-methyl-2-oxopentanoate, however, is less efficient compared to its canonical substrates. portlandpress.com The toxicity of 4-methyl-2-oxopentanoate has been observed to be higher in newborn rats, correlating with the lower capacity of their tissues to oxidize branched-chain 2-oxo acids. portlandpress.com The developmental pattern of the BCKDH complex shows a significant increase in activity in the liver and heart of rats during the suckling period, highlighting its metabolic importance. portlandpress.com

Table 1: Substrates of the Branched-Chain 2-Oxo Acid Dehydrogenase Complex

| Substrate Name | Chemical Formula | Role in Metabolism |

|---|---|---|

| 3-Methyl-2-oxobutanoate | C5H8O3 | Derived from Valine |

| (S)-3-Methyl-2-oxopentanoate | C6H10O3 | Derived from Isoleucine |

| 4-Methyl-2-oxopentanoate | C6H10O3 | Derived from Leucine |

Branched-chain amino acid aminotransferases (BCATs) are pivotal enzymes that catalyze the reversible transamination of branched-chain amino acids (BCAAs) to their corresponding branched-chain keto acids (BCKAs). oup.com This reaction involves the transfer of an amino group from a BCAA to an α-keto acid, typically 2-oxoglutarate, thereby forming L-glutamate and the respective BCKA. enzyme-database.orgebi.ac.uk

The general reaction is: L-leucine + 2-oxoglutarate ⇌ 4-methyl-2-oxopentanoate + L-glutamate enzyme-database.orgebi.ac.uk

These enzymes also act on L-isoleucine and L-valine. enzyme-database.org In the context of this compound analogues, aminotransferases are involved in reactions with compounds like 2-amino-4-oxopentanoate (B13344484). For instance, in some proposed synthetic pathways, 2-amino-4-oxopentanoate can be converted to 2,4-dioxopentanoate by an aminotransferase. google.com Plant BCATs have been shown to have distinct roles, with some isoforms functioning in BCAA catabolism and others in their synthesis. oup.com Leucine transaminase (EC 2.6.1.6), a related enzyme, differs from BCATs in that it does not act on L-valine or L-isoleucine but can act on L-methionine. genome.jp

Thiolases are enzymes that catalyze the thiolytic cleavage of carbon-carbon bonds. A specific thiolase, 2-amino-4-oxopentanoate thiolase (EC 2.3.1.263), is involved in the ornithine degradation pathway in certain bacteria, such as Clostridium sticklandii. enzyme-database.orgresearchgate.net This pyridoxal (B1214274) 5'-phosphate-dependent enzyme catalyzes the cleavage of (2R)-2-amino-4-oxopentanoate in the presence of coenzyme A (CoA) to produce acetyl-CoA and D-alanine. enzyme-database.orguniprot.org

The reaction is as follows: (2R)-2-amino-4-oxopentanoate + CoA ⇌ acetyl-CoA + D-alanine enzyme-database.orguniprot.org

This enzyme is highly specific for its substrates, (2R)-2-amino-4-oxopentanoate and acetyl-CoA. enzyme-database.orguniprot.orguniprot.org The activity of the partially purified thiolase from C. sticklandii is entirely dependent on pyridoxal 5'-phosphate. researchgate.net The genes encoding the two subunits of this thiolase have been identified as part of a conserved gene cluster for the anaerobic oxidative degradation of L-ornithine. researchgate.net

Table 2: Kinetic Parameters of 2-Amino-4-ketopentanoate Thiolase

| Substrate | Km (μM) | kcat (s⁻¹) |

|---|---|---|

| CoA | 18 | 3.5 |

| 2-Amino-4-oxopentanoate | 35 | 3.4 |

Data from UniProt entry C1FW07 for an unknown prokaryotic organism. uniprot.org

The synthesis of chiral amines from prochiral ketones is a significant transformation in biotechnology, and engineered dehydrogenases are powerful catalysts for this purpose. Reductive amination of ketones involves the enzyme-catalyzed coupling of a keto acid and ammonia, followed by the reduction of the imine intermediate using a cofactor like NAD(P)H. researchgate.net

Specifically, this compound (levulinic acid), a biomass-derived platform chemical, can be converted to valuable aminopentanoic acids via reductive amination. frontiersin.orgnih.gov While wild-type amine dehydrogenases, such as the one from Petrotoga mobilis, can catalyze the reductive amination of this compound to (S)-4-aminopentanoic acid, protein engineering has been employed to create variants with improved activity and altered stereoselectivity. frontiersin.orgnih.gov For example, glutamate (B1630785) dehydrogenase from Escherichia coli has been engineered through structure-guided mutagenesis to efficiently synthesize (R)-4-aminopentanoic acid from this compound. nih.gov The engineered enzyme, coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, achieved high conversion and enantiomeric excess. nih.gov More recent studies have identified native ω-amine dehydrogenases active towards 4-oxopentanoic acid. whiterose.ac.uk

In certain bacterial metabolic pathways for the degradation of aromatic compounds, such as naphthalene, this compound is an intermediate. nih.govacs.orgfrontiersin.org Specifically, in the catechol meta-cleavage pathway, a hydratase and a decarboxylase work in sequence. enzyme-database.orggenome.jp

The enzyme 2-oxopent-4-enoate (B1242333) hydratase (EC 4.2.1.80) catalyzes the conversion of (2Z)-2-hydroxypenta-2,4-dienoate to (S)-4-hydroxy-2-oxopentanoate. enzyme-database.orggenome.jp It's noteworthy that the enzyme was initially named based on the substrate being 2-oxopent-4-enoate, but it was later discovered that the true substrate is its tautomer, (2Z)-2-hydroxypenta-2,4-dienoate. enzyme-database.orggenome.jp

Following the hydratase, a decarboxylase, 4-oxalocrotonate decarboxylase (EC 4.1.1.77), is involved. In some organisms, the hydratase and decarboxylase form a complex to efficiently channel the unstable intermediate. nih.govenzyme-database.org This pathway ultimately breaks down complex aromatic molecules into intermediates of central metabolism, such as pyruvate (B1213749) and acetyl-CoA. acs.org

Reductive Amination by Engineered Dehydrogenases

Structural Biology of this compound-Modifying Enzymes

The three-dimensional structures of enzymes provide invaluable insights into their catalytic mechanisms and substrate specificity. While structural information for every enzyme that interacts with this compound is not available, studies on homologous enzymes and related complexes offer significant understanding.

For the branched-chain 2-oxo acid dehydrogenase (BCKDH) complex , crystal structures of the E1 component from Thermus thermophilus have been solved in various states: apoenzyme, holoenzyme, and in complex with a substrate analogue, 4-methylpentanoate. rcsb.org These structures reveal that cofactor binding induces a disorder-to-order transition in loops near the active site. rcsb.org Substrate analogue binding causes a further conformational change, suggesting an open-closed mechanism for substrate recognition. rcsb.org

The structural biology of glycosyltransferases and DNA modifying enzymes , while not directly acting on this compound, provides a framework for understanding how enzymes achieve specificity and catalysis, which is applicable to the study of this compound-modifying enzymes. nih.govneb.com Glycosyltransferases, for instance, typically adopt one of two major folds (GT-A or GT-B) which dictate their mechanism of action. nih.gov

In the case of the aromatic degradation pathway , the crystal structure of 4-oxalocrotonate decarboxylase (NahK) from Pseudomonas putida G7 has been determined. nih.govacs.org This was a significant achievement as the enzyme is typically in a hard-to-study complex with the subsequent enzyme in the pathway, a vinylpyruvate hydratase (VPH). nih.govacs.org The structure of the monomeric NahK, solved in its apo form and bound to substrate analogues, has illuminated the roles of specific residues and a "lid" domain in substrate binding and the metal-assisted decarboxylation mechanism. nih.gov

Active Site Characterization and Ligand Binding

The active sites of enzymes that act on this compound are tailored to recognize and bind this specific keto acid. For instance, in 4-aminobutyrate aminotransferase, which can utilize this compound as a substrate, the active site is a pocket designed to accommodate the substrate and a pyridoxal 5'-phosphate (PLP) cofactor. The binding of the ligand, this compound, is facilitated by a network of interactions with key amino acid residues.

In a related enzyme, 4-oxalocrotonate decarboxylase, which acts on a structurally similar vinylogous β-keto acid, ligand binding induces conformational changes. nih.gov Upon substrate binding, a loop containing a catalytic lysine (B10760008) residue moves to enclose the active site, bringing catalytic groups into proximity with the bound substrate. nih.gov This induced-fit mechanism is a common feature in enzymes and ensures a precise orientation of the substrate for catalysis.

Studies on other keto-acid utilizing enzymes, like pyruvate aldolase (B8822740), reveal that specific residues within the active site, such as leucine, can influence substrate specificity. researchgate.net Modeling of 4-hydroxy-2-oxopentanoate (B1241807) in the active site of an orthologous aldolase has guided site-directed mutagenesis to alter the enzyme's substrate preference. researchgate.net Similarly, in carboxypeptidase A, inhibitors structurally related to this compound, like (L)-2-benzyl-5-hydroxy-4-oxopentanoic acid, bind through hydrogen bonds with specific arginine and tyrosine residues. libretexts.org

The binding of ligands can also exhibit cooperativity, where the binding of one ligand molecule to a multi-subunit enzyme influences the binding of subsequent ligands. researchgate.net This can be either positive, increasing affinity, or negative, decreasing affinity for subsequent binding events. researchgate.net

Coenzyme Requirements and Mechanistic Roles (e.g., pyridoxal 5'-phosphate, Mg²⁺)

Many enzymes that transform this compound and related keto acids are dependent on coenzymes for their catalytic activity.

Pyridoxal 5'-phosphate (PLP): This derivative of vitamin B6 is a crucial coenzyme for aminotransferases, which can catalyze the conversion of this compound to 4-aminopentanoic acid. nih.gov In the synthesis of 5-aminolevulinic acid (5-ALA), a compound structurally related to this compound, 5-aminolevulinate synthase utilizes PLP to facilitate the condensation of glycine (B1666218) and succinyl-CoA. nih.gov The mechanism involves the formation of a Schiff base between the amino group of the substrate and the aldehyde group of PLP, which activates the substrate for subsequent reaction steps. scispace.comresearchgate.net

Magnesium (Mg²⁺): Divalent metal ions, particularly Mg²⁺, are essential cofactors for a variety of enzymes, including some that act on this compound or similar substrates. asm.orgnih.gov For example, 4-oxalocrotonate decarboxylase requires Mg²⁺ for its decarboxylation activity. nih.gov The Mg²⁺ ion is coordinated in the active site and is believed to play a role in stabilizing the negative charge that develops during the reaction, thereby facilitating the removal of the carboxyl group. nih.govnih.gov In enzymes like adenylate kinase, Mg²⁺ is crucial for the proper positioning and electrostatic activation of ATP for phosphoryl transfer. nih.gov The coordination of Mg²⁺ can induce conformational changes in both the substrate and the enzyme's active site, optimizing the geometry for catalysis. nih.govelifesciences.org

Enzyme Kinetics and Substrate Specificity Studies

Enzyme kinetics and substrate specificity studies are fundamental to understanding and applying enzymes that transform this compound. These studies provide crucial data on reaction rates, substrate affinity, and the range of molecules an enzyme can act upon.

One study on the enantioselective hydrolysis of methyl 2-methyl-4-oxopentanoate, a precursor to chiral γ-butyrolactones, evaluated a series of esterases and lipases. tandfonline.com Porcine pancreas lipase (B570770) (PPL) was identified as a suitable biocatalyst, and its enantioselectivity was enhanced by modulating the reaction medium with kosmotropic salts. tandfonline.com

Research on a dehydrogenase from Petrotoga mobilis showed activity towards γ-keto acids like this compound and 2-amino-4-oxopentanoate. google.com Notably, this enzyme was inactive towards non-functionalized ketones, indicating that the carboxylic group is a key determinant for substrate recognition. google.com

The substrate specificity of pyruvate aldolases has also been investigated. researchgate.net For instance, BphI, a class II pyruvate aldolase, naturally acts on 4-hydroxy-2-oxopentanoate. researchgate.net By modeling this substrate in the active site of a related enzyme, researchers have been able to engineer the specificity of BphI. researchgate.net

The table below presents kinetic data for an engineered ω-transaminase, highlighting the impact of mutations on its activity towards this compound (referred to as 2-oxopentanoic acid in the source).

Table 1: Kinetic Parameters of Engineered ω-Transaminase Variants for 2-Oxopentanoic Acid

| Enzyme Variant | Relative Activity (%) |

|---|---|

| Wild-Type | 100 |

| L57A | 1,200 |

| L57G | 450 |

| L57V | 90 |

Data adapted from a study on active-site engineering of ω-transaminase. nih.gov The wild-type enzyme's activity was set to 100%.

Biocatalytic Applications of this compound Transforming Enzymes

The unique capabilities of enzymes that act on this compound and its derivatives are being harnessed for a range of biocatalytic applications, from the synthesis of complex chiral molecules to the production of bulk chemicals.

Enantioselective Synthesis of Chiral Building Blocks

Enzymes are powerful tools for enantioselective synthesis, producing single enantiomers of chiral compounds which are crucial for the pharmaceutical and fine chemical industries. nih.govnih.govlibretexts.org

The enzymatic reduction of this compound derivatives can yield valuable chiral building blocks. For example, the asymmetric reduction of chlorinated 4-oxopentanoates using baker's yeast produces optically active γ-butyrolactones. acs.orgacs.org Similarly, the enzymatic hydrolysis of racemic methyl 2-methyl-4-oxopentanoate, a precursor for fragrances and natural products, has been achieved with high enantioselectivity using porcine pancreas lipase. tandfonline.com

Transaminases are also employed for the synthesis of chiral amines from keto acids. researchgate.net Engineered ω-transaminases have been used for the asymmetric synthesis of L-norvaline from 2-oxopentanoic acid. nih.gov Furthermore, native amine dehydrogenases have shown promise in producing short-chain chiral amines, which are important industrial precursors. frontiersin.org

The table below summarizes the enantioselective synthesis of various chiral compounds using enzymes that can act on this compound or its derivatives.

Table 2: Examples of Enantioselective Synthesis using this compound Transforming Enzymes

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Baker's Yeast | Chlorinated 4-oxopentanoates | Optically active γ-butyrolactones | High |

| Porcine Pancreas Lipase | Racemic methyl 2-methyl-4-oxopentanoate | (2R)-(+)-methyl-2-methyl-4-oxopentanoate | >99% |

| Engineered ω-Transaminase | 2-Oxopentanoic acid | L-Norvaline | High |

| Native Amine Dehydrogenases | Pentan-2-one | (S)-amines | >97% |

Data compiled from multiple sources. tandfonline.comnih.govacs.orgacs.orgfrontiersin.org

Production of Value-Added Chemicals via Enzymatic Routes

Enzymatic transformations of this compound (levulinic acid) and its derivatives are being explored for the production of various value-added chemicals. researchgate.netacs.orgaimspress.com

A significant application is the synthesis of 5-aminolevulinic acid (5-ALA), a biodegradable herbicide and a photosensitizer used in photodynamic cancer therapy. nih.govnp-mrd.orgmdpi.comgoogle.comjmb.or.kr The biosynthesis of 5-ALA can be achieved from glycine and succinyl-CoA via the enzyme 5-aminolevulinate synthase. np-mrd.org

Another area of interest is the production of precursors for polymers like nylon. d-nb.infonih.govmdpi.com For instance, a biocatalytic cascade has been developed to synthesize 6-aminocaproic acid, a precursor to nylon 6, from ε-caprolactone. d-nb.infonih.gov This process involves the hydrolysis of the lactone to the corresponding hydroxy acid, followed by an amination step catalyzed by a transaminase. d-nb.infonih.gov While this specific example starts from ε-caprolactone, the enzymatic amination of hydroxy acids demonstrates a potential route from 4-hydroxyvalerate, which can be derived from this compound.

Engineering of Enzyme Specificity and Activity for Novel Transformations

Protein engineering techniques, including rational design and directed evolution, are being used to tailor the properties of enzymes for specific industrial applications. nih.govnih.gov By modifying the active site of an enzyme, its substrate specificity, activity, and stability can be enhanced. nih.gov

For example, the substrate specificity of a class II pyruvate aldolase, which naturally acts on 4-hydroxy-2-oxopentanoate, has been altered through site-specific mutagenesis. researchgate.net By replacing bulky amino acid residues like leucine with smaller ones like alanine, the active site was modified to accommodate different substrates. researchgate.net

In another study, an ω-transaminase was engineered to improve its activity towards 2-oxopentanoic acid. nih.gov A single mutation (L57A) in the active site resulted in a 12-fold increase in activity. nih.gov This engineered enzyme was then successfully used for the efficient synthesis of L-norvaline. nih.gov

Glutamate dehydrogenase from Escherichia coli has been engineered to catalyze the reductive amination of levulinic acid to produce (R)-4-aminopentanoic acid, a valuable chiral γ-amino acid. nih.gov Through structure-guided mutagenesis, the enzyme's substrate scope was expanded to accept this non-natural substrate. nih.gov

These examples highlight the power of enzyme engineering to create novel biocatalysts for the transformation of this compound and other biomass-derived feedstocks into valuable chemicals.

Role of 4 Oxopentanoate in Metabolic Regulation and Intermediary Metabolism

Integration of 4-Oxopentanoate into Central Carbon Metabolism

This compound and its related compounds are not isolated molecules but are integrated into the cell's central carbon metabolism, serving as both precursors for biosynthesis and products of catabolism that feed into energy-generating pathways.

A key derivative of this compound, 5-amino-4-oxopentanoate (B1257902), more commonly known as 5-aminolevulinate (ALA), is a crucial precursor for the biosynthesis of all tetrapyrroles, including hemes and chlorophylls. wikipedia.orgnih.gov Its formation directly links amino acid metabolism with the TCA cycle.

There are two primary pathways for the biosynthesis of 5-aminolevulinate:

The C4 Pathway (Shemin Pathway): Found in animals, fungi, and some bacteria, this pathway involves the direct condensation of an amino acid, glycine (B1666218), with succinyl-CoA, an intermediate of the TCA cycle. wikipedia.orgfrontiersin.orgasm.org This single-step reaction is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS). uniprot.orgnih.gov The ALAS enzyme itself requires pyridoxal (B1214274) 5'-phosphate, a derivative of vitamin B6, as a cofactor to facilitate the reaction. wikipedia.org

The C5 Pathway: Predominant in higher plants, algae, and many bacteria, this pathway begins with the amino acid glutamate (B1630785). frontiersin.orgasm.org Glutamate is first attached to a transfer RNA (tRNA) and then undergoes a two-step enzymatic conversion to form 5-aminolevulinate. frontiersin.org

The catabolism of this compound (levulinate) itself involves its conversion into intermediates that are common to the breakdown of many amino acids. Studies in rat livers have shown that levulinate is catabolized through pathways resembling β-oxidation to produce propionyl-CoA and acetyl-CoA. nih.govresearchgate.netresearchgate.net These end products are also generated from the breakdown of several glucogenic and ketogenic amino acids.

| Pathway | Key Enzyme | Precursors | Organisms |

|---|---|---|---|

| C4 Pathway (Shemin Pathway) | 5-Aminolevulinate Synthase (ALAS) | Glycine, Succinyl-CoA | Animals, Fungi, α-Proteobacteria |

| C5 Pathway | Glutamyl-tRNA Synthetase, Glutamyl-tRNA Reductase, Glutamate-1-semialdehyde Aminotransferase | Glutamate, tRNA | Plants, Algae, many Bacteria |

The metabolic breakdown of this compound provides a direct link to the formation of ketone bodies. Ketogenesis occurs primarily in the liver from the precursor molecule acetyl-CoA, especially during periods of prolonged fasting or when carbohydrate metabolism is impaired. researchgate.net

The catabolism of this compound proceeds through several steps, including its activation to levulinyl-CoA, which then enters a β-oxidation-like pathway. nih.govresearchgate.net This process ultimately yields acetyl-CoA. researchgate.netacs.org The generated acetyl-CoA can then enter the ketogenesis pathway, where two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is subsequently converted to the primary ketone bodies, acetoacetate (B1235776) and D-β-hydroxybutyrate. researchgate.net Therefore, by serving as a source of acetyl-CoA, this compound can contribute to the cellular pool of substrates available for ketone body synthesis.

This compound metabolism is intricately linked with the central energy pathways of glycolysis and the Tricarboxylic Acid (TCA) cycle through several key intermediates.

Linkages to the TCA Cycle:

Catabolic Contribution: The breakdown of this compound yields acetyl-CoA and propionyl-CoA. nih.govresearchgate.net Acetyl-CoA is a primary fuel for the TCA cycle, entering the cycle by condensing with oxaloacetate to form citrate. nih.gov Propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate, thus also feeding into this central metabolic hub.

Biosynthetic Drain: The biosynthesis of 5-amino-4-oxopentanoate via the C4 pathway utilizes succinyl-CoA, directly drawing from the pool of TCA cycle intermediates. frontiersin.orgasm.org

Linkages to Glycolysis:

Pyruvate (B1213749) as a Precursor: The end product of glycolysis is pyruvate. nih.gov Patented biochemical pathways demonstrate that levulinic acid (4-oxopentanoic acid) can be synthesized from pyruvate, establishing a direct link from glucose metabolism to the formation of this compound. google.com

Acetyl-CoA as a Bridge: Pyruvate from glycolysis is converted to acetyl-CoA, which serves as a bridging molecule. Research has shown that levulinyl-CoA can be elongated by acetyl-CoA, linking the catabolism of this compound to the products of glycolysis. nih.govacs.org

| Metabolite | Role / Connection | Associated Pathway(s) |

|---|---|---|

| Acetyl-CoA | Product of this compound catabolism; Enters TCA cycle; Precursor for ketone bodies. | TCA Cycle, Ketogenesis, Glycolysis |

| Succinyl-CoA | Precursor for 5-amino-4-oxopentanoate biosynthesis; Intermediate of the TCA cycle. | TCA Cycle, Amino Acid Metabolism |

| Propionyl-CoA | Product of this compound catabolism; Can be converted to succinyl-CoA. | TCA Cycle |

| Pyruvate | End product of glycolysis; Can be a precursor for this compound synthesis. | Glycolysis |

Contribution to Ketone Body Formation

Metabolic Flux Analysis and Network Modeling

To understand the dynamic role of this compound in metabolism, researchers employ advanced techniques like metabolic flux analysis and computational modeling. These tools allow for the quantification of carbon flow and the mapping of complex reaction networks.

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to follow the path of a molecule through metabolic pathways. researchgate.net Studies utilizing isotopically labeled this compound have provided significant insights into its metabolic fate.

In experiments with perfused rat livers, [¹³C₅]levulinate was used to trace the flow of carbon. researchgate.netresearchgate.net These studies confirmed that levulinate is catabolized into propionyl-CoA and acetyl-CoA. nih.gov The use of mass isotopomer analysis allowed for the identification and quantification of key intermediates, revealing a substantial accumulation of labeled levulinyl-CoA, 4-hydroxypentanoyl-CoA, and 4-phosphopentanoyl-CoA, which indicated significant CoA trapping. researchgate.netacs.org

Conversely, experiments using [pyruvate-2-¹³C] have shown that the carbon label is incorporated into levulinate, demonstrating that it can be synthesized from precursors originating from glycolysis. scispace.comnih.gov These tracing studies are crucial for quantifying the rates of metabolic reactions and understanding how different pathways are interconnected.

Computational modeling has become indispensable for mapping and analyzing complex metabolic networks. Genome-scale metabolic models (GEMs) are comprehensive, computer-based reconstructions of the entire metabolic network of an organism. lu.se

This compound and its derivatives have been included in several such reconstructions:

5-Amino-4-oxopentanoate is a recognized metabolite in the computationally reconstructed metabolic models of various organisms, including Mycoplasma genitalium and Chinese Hamster Ovary (CHO) cells. nih.govgoogle.com

Levulinate has been incorporated into GEMs during the curation process, for example, in the model for the bacterium Hydrogenophaga pseudoflava. lu.se It has also been studied in computational models of E. coli's "underground metabolism" to predict how organisms might adapt to grow on novel substrates. researchgate.net

These computational models serve as valuable databases of all known biochemical reactions and help in predicting metabolic fluxes, identifying pathway bottlenecks, and guiding metabolic engineering efforts. lu.se By integrating experimental data, such as from gene expression or isotope tracing, these models can provide a system-level understanding of cellular metabolism. google.com

Tracing Carbon Flow through this compound in Biological Systems

Regulatory Mechanisms in this compound Metabolism

The metabolic pathways that process this compound are intricately regulated to ensure that its breakdown and utilization are synchronized with the cell's metabolic state and energy requirements. This regulation occurs at multiple levels, from the direct modulation of enzyme activity to the control of enzyme synthesis. The primary mechanisms involve the allosteric and covalent modulation of key enzymatic proteins and the transcriptional and translational control of the genes that encode them.

Allosteric and Covalent Modulation of Key Enzymes

The activity of enzymes pivotal to metabolic pathways is often rapidly and reversibly controlled by allosteric regulation and covalent modification. funaab.edu.ngfiveable.me These mechanisms allow cells to fine-tune metabolic flux in response to immediate changes in cellular conditions without altering the total amount of enzyme present.

Allosteric Regulation involves the binding of a regulatory molecule, known as an allosteric effector or modulator, to a site on the enzyme distinct from the active site. units.itkhanacademy.org This binding event induces a conformational change in the enzyme's structure, which in turn alters the properties of the active site, leading to either an increase (allosteric activation) or a decrease (allosteric inhibition) in catalytic activity. units.itbyjus.com

Allosteric enzymes are frequently situated at the initial or committed steps of a metabolic sequence. creative-proteomics.com A common form of allosteric control is feedback inhibition, where the end product of a pathway inhibits an enzyme earlier in the sequence, preventing the overproduction of the final metabolite. khanacademy.orgmlsu.ac.in For instance, ATP, a universal indicator of a high-energy state, acts as an allosteric inhibitor for several enzymes in catabolic pathways like glycolysis, slowing them down when energy is plentiful. khanacademy.org Conversely, ADP or AMP, which signal a low-energy state, often act as allosteric activators for the same enzymes. khanacademy.org While specific allosteric regulators for this compound metabolizing enzymes are not extensively detailed, it is a fundamental principle of metabolism that their activities would be modulated by key cellular energy indicators.

Covalent Modification is another rapid and effective strategy for regulating enzyme activity. mlsu.ac.in This process involves the attachment or removal of a chemical group to or from the enzyme, catalyzed by a separate converter enzyme. funaab.edu.ng The most prevalent form of covalent modification is phosphorylation and dephosphorylation, where a phosphate (B84403) group is added by a protein kinase and removed by a protein phosphatase. funaab.edu.ngfiveable.me The addition of a negatively charged phosphate group can dramatically alter an enzyme's conformation and activity. funaab.edu.ng

A classic example is the regulation of glycogen (B147801) phosphorylase, an enzyme involved in glycogen breakdown, which is activated by phosphorylation. funaab.edu.ng The enzymes that metabolize other keto acids, such as the branched-chain 2-oxo acid dehydrogenase complex that acts on 4-methyl-2-oxopentanoate (B1228126), are known to be regulated by a phosphorylation/dephosphorylation cycle. nih.gov This complex is inactivated by a specific kinase and reactivated by a phosphatase. nih.gov This suggests that the dehydrogenase enzymes potentially involved in this compound metabolism could be subject to similar covalent regulatory mechanisms to control their function in response to factors like nutrient availability. nih.gov

Table 1: Comparison of Allosteric and Covalent Enzyme Modulation

| Feature | Allosteric Regulation | Covalent Modification |

|---|---|---|

| Mechanism | Non-covalent binding of an effector molecule to an allosteric site. khanacademy.org | Chemical alteration of the enzyme by adding or removing a functional group. fiveable.me |

| Regulator | Small metabolites (e.g., ATP, AMP, citrate). khanacademy.orglibretexts.org | Another enzyme (e.g., kinase, phosphatase). funaab.edu.ng |

| Speed | Very rapid, near-instantaneous. fiveable.me | Rapid, but typically slower than allosteric control. fiveable.me |

| Example | ATP inhibiting phosphofructokinase-1 in glycolysis. khanacademy.org | Phosphorylation activating glycogen phosphorylase. funaab.edu.ng |

Transcriptional and Translational Control of Metabolic Genes

While allosteric and covalent modifications provide immediate control over enzyme activity, longer-term regulation is achieved by controlling the synthesis of the enzymes themselves through transcriptional and translational mechanisms. plos.orgnih.gov This ensures that the cell invests resources in producing metabolic machinery only when needed.

Transcriptional Control determines the rate at which a gene is transcribed into messenger RNA (mRNA). The expression of genes encoding metabolic enzymes can be induced (turned on) or repressed (turned off) in response to the presence of a substrate or other metabolic signals. embopress.org This regulation is mediated by transcription factors, which are proteins that bind to specific DNA sequences to control the transcription of adjacent genes. plos.org The activity of these transcription factors can, in turn, be controlled by intracellular metabolites. plos.org For example, in the absence of glucose, a switch in the histone acetylome can lead to the activation of genes required for gluconeogenesis and fat metabolism. nih.gov

In many bacteria, genes for enzymes in a specific metabolic pathway are often organized into clusters called operons, allowing for their coordinated expression from a single promoter. ebi.ac.uk Although less common in eukaryotes, coordinated regulation of metabolic genes also occurs, ensuring that all necessary components of a pathway are synthesized together. frontiersin.org The specific transcription factors and regulatory networks that govern the expression of genes in the this compound pathway are not fully elucidated, but their expression is expected to be induced in the presence of this compound and subject to catabolite repression in the presence of more readily utilized carbon sources like glucose.

Translational Control provides an additional layer of regulation by modulating the efficiency with which an mRNA transcript is translated into a protein. This can involve controlling mRNA stability, its localization within the cell, or the initiation of the translation process itself. elifesciences.org For instance, outside of its glycolytic function, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can bind to the mRNA of certain cytokines, like IFN-γ, and inhibit their translation. elifesciences.org This "moonlighting" function, where metabolic enzymes also play roles in gene expression, is an emerging theme in metabolic regulation. nih.gov It is plausible that enzymes within the this compound degradation pathway could be subject to such translational controls, allowing for rapid adjustments in enzyme levels that are faster than transcriptional changes.

Table 2: Levels of Metabolic Gene Regulation

| Regulatory Level | Description | Key Elements | Response Time |

|---|---|---|---|

| Transcriptional | Controls the synthesis of mRNA from a DNA template. | Transcription factors, promoters, operons. plos.org | Slow (minutes to hours) |

| Translational | Controls the synthesis of protein from an mRNA template. | mRNA stability, initiation factors, moonlighting proteins. elifesciences.org | Moderate (seconds to minutes) |

4 Oxopentanoate in Specific Biological Systems Research

Microbial Metabolism of 4-Oxopentanoate

The metabolism of this compound, also known as levulinic acid, is a significant area of research in microbiology, particularly concerning the metabolic pathways in various bacterial species. This compound serves as a key intermediate in the degradation of certain aromatic compounds and is a target for metabolic engineering to produce valuable chemicals.

Case Studies in Bacterial Species

Pseudomonas putida : This versatile soil bacterium is well-known for its robust and diverse metabolic capabilities. In Pseudomonas putida, this compound is an intermediate in the catabolism of aromatic compounds like catechol. The process involves the hydration of 2-oxopent-4-enoate (B1242333) (vinylpyruvate) to form L(S)-4-hydroxy-2-oxopentanoate, a reaction catalyzed by the stereospecific enzyme vinylpyruvate hydratase. nih.gov This hydratase is highly specific for its substrates and is activated by Mn²⁺ ions. nih.gov The resulting 4-hydroxy-2-oxopentanoate (B1241807) is then cleaved by an aldolase (B8822740). nih.gov Furthermore, P. putida has been a model organism for studying nitrogen metabolism, where it demonstrates the ability to adapt to various nitrogen sources, a critical factor in its metabolic flexibility. nih.govresearchgate.netbiorxiv.org

Clostridium sticklandii : This anaerobic bacterium metabolizes ornithine through a pathway that involves 2-amino-4-ketopentanoate (AKP). uniprot.orgnih.gov An enzyme, 2-amino-4-ketopentanoate thiolase, catalyzes the thiolytic cleavage of AKP with coenzyme A to produce acetyl-CoA and alanine. uniprot.org This reaction is a crucial step in the ornithine fermentation pathway and is dependent on pyridoxal (B1214274) 5'-phosphate. uniprot.orgrhea-db.org The pathway involves the oxidation of ornithine to 2-amino-4-ketopentanoate via 2,4-diaminopentanoic acid, a process requiring B12 coenzyme, pyridoxal phosphate (B84403), and a pyridine (B92270) nucleotide. nih.govgenome.jp

Escherichia coli : While not its primary metabolic function, E. coli has been extensively engineered for the production and utilization of various chemicals, including those related to this compound. researchgate.net Metabolic models of common E. coli strains found in the human gut microbiome have been developed to understand their metabolic capabilities, including the potential to process compounds like 4-hydroxy-2-oxopentanoate. nih.gov Researchers have successfully engineered E. coli for the production of branched-chain fatty alcohols by optimizing pathways that can involve intermediates structurally similar to this compound. researchgate.net These engineering efforts often involve manipulating the expression of multiple genes to channel metabolic flux towards the desired product. researchgate.netresearchgate.net

Biotransformation Processes in Gut Microbiota Studies

The gut microbiota plays a crucial role in the biotransformation of various compounds, including dietary components and pharmaceuticals. frontiersin.orgfrontiersin.orgmdpi.commdpi.com While direct metabolism of this compound by the gut microbiota is not as extensively documented as that of other compounds like short-chain fatty acids, the metabolic activities of gut bacteria are highly relevant. Gut microbes, including various species of Clostridium and Bacteroides, possess a vast array of enzymes capable of performing diverse chemical transformations. frontiersin.orgnih.gov These transformations can influence the host's health by producing bioactive metabolites. frontiersin.org The study of the gut microbiome's metabolic potential is a rapidly growing field, with implications for understanding the effects of diet and xenobiotics on human health. frontiersin.orgmdpi.com

Engineering Microbial Strains for this compound Production or Utilization

Metabolic engineering has been employed to develop microbial strains capable of producing or utilizing this compound and related compounds. frontiersin.orgnih.govnih.gov The goal is often to create microbial cell factories for the production of biofuels and other valuable chemicals from renewable feedstocks. nih.govnih.gov

For instance, E. coli has been engineered to produce branched-chain fatty alcohols, a process that involves the generation of α-keto acids like 4-methyl-2-oxopentanoic acid. researchgate.net By optimizing the expression of key enzymes and balancing metabolic pathways, researchers have significantly improved the titers of these products. researchgate.net This often involves a modular engineering approach, where different parts of a metabolic pathway are individually optimized and then combined. researchgate.net

Furthermore, biosensors have been developed to screen for improved production strains. For example, a biosensor was used to screen a mutagenesis library for enhanced production of isopentanol, which is derived from 4-methyl-2-oxopentanoic acid. ethz.ch These high-throughput screening methods are essential for rapidly identifying and optimizing engineered strains for industrial applications. ethz.chbiorxiv.org The development of such strains requires a systems-level understanding of cellular metabolism and the use of advanced tools from systems and synthetic biology. researchgate.net

Plant Metabolism of this compound

In plants, the metabolism of keto acids related to this compound is primarily associated with the biosynthesis of branched-chain amino acids (BCAAs).

Occurrence and Roles in Plant Primary Metabolism (e.g., Arabidopsis thaliana)

Arabidopsis thaliana is a key model organism for studying plant metabolism. ethz.ch While the direct occurrence of this compound itself in primary metabolism is not a central theme, the structurally similar 4-methyl-2-oxopentanoate (B1228126) is a crucial intermediate. nih.govoup.com Plant primary metabolism is a complex network of biochemical reactions essential for growth, development, and reproduction. frontiersin.org In Arabidopsis, the metabolism of amino acids and related compounds is tightly regulated and compartmentalized, often involving transport between different cellular organelles. ethz.chfrontiersin.org

Involvement in Branched-Chain Amino Acid Biosynthesis in Plants

The biosynthesis of the branched-chain amino acids—leucine (B10760876), valine, and isoleucine—is a fundamental pathway in plants. nih.gov The final step in leucine biosynthesis involves the conversion of 4-methyl-2-oxopentanoate (4MOP) to leucine. oup.com This transamination reaction is catalyzed by a branched-chain aminotransferase (BCAT). nih.govoup.com

In Arabidopsis thaliana, several BCAT enzymes have been identified and characterized. oup.com For example, the plastid-located BCAT3 has a high affinity for 4-methyl-2-oxopentanoate. nih.gov The penultimate step in leucine biosynthesis is the oxidative decarboxylation of 3-isopropylmalate to 4-methyl-2-oxopentanoate, a reaction catalyzed by isopropylmalate dehydrogenase (IPMDH). nih.gov Arabidopsis has three genes encoding IPMDH-like proteins. nih.gov

Interestingly, some BCAT enzymes in Arabidopsis have dual functions. For instance, BCAT4, a cytosolic enzyme, is involved in both BCAA metabolism and the biosynthesis of methionine-derived glucosinolates, which are important secondary metabolites for plant defense. nih.gov This highlights the intricate connection between primary and secondary metabolism in plants.

Table 1: Key Enzymes in the Metabolism of this compound and Related Compounds in Bacteria

| Enzyme | Organism | Reaction | Cofactor(s) |

|---|---|---|---|

| Vinylpyruvate hydratase | Pseudomonas putida | 2-oxopent-4-enoate + H₂O → L(S)-4-hydroxy-2-oxopentanoate | Mn²⁺ |

| 2-amino-4-ketopentanoate thiolase | Clostridium sticklandii | (2R)-2-amino-4-oxopentanoate + CoA → D-alanine + acetyl-CoA | Pyridoxal 5'-phosphate |

| 2,4-diaminopentanoate dehydrogenase | Clostridium sticklandii | 2,4-diaminopentanoate + NAD(P)⁺ + H₂O ⇌ 2-amino-4-oxopentanoate (B13344484) + NAD(P)H + NH₃ | NAD⁺ or NADP⁺ |

**Table 2: Key Enzymes in the Metabolism of 4-Methyl-2-oxopentanoate in *Arabidopsis thaliana***

| Enzyme | Location | Reaction | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Isopropylmalate dehydrogenase (IPMDH) | Plastid | Oxidative decarboxylation | 3-isopropylmalate | 4-methyl-2-oxopentanoate, CO₂ |

| Branched-chain aminotransferase (BCAT) | Plastid/Cytosol | Transamination | 4-methyl-2-oxopentanoate, Glutamate (B1630785) | Leucine, 2-oxoglutarate |

Role in Other Biological Contexts (e.g., Mammalian Cell Studies)

Studies in Isolated Organ/Tissue Preparations (e.g., pancreatic islets, rat heart)

The metabolic effects of this compound and its analogues have been extensively studied in isolated mammalian organ and tissue preparations, providing key insights into their physiological roles.

Pancreatic Islets: In isolated pancreatic islets from rats, 4-methyl-2-oxopentanoate has been identified as a potent stimulator of insulin (B600854) secretion. nih.govportlandpress.com Its effects are concentration-dependent, with a threshold for insulin release observed at approximately 4 mM and a maximal response at 25 mM. nih.gov This secretory response is tightly correlated with the uptake of 45Ca2+. portlandpress.comnih.gov The compound itself stimulates a biphasic insulin secretion pattern. portlandpress.comnih.gov

The metabolism of 4-methyl-2-oxopentanoate in islets is robust, leading to the formation of CO2, water, acetoacetate (B1235776), and L-leucine. nih.govresearchgate.net The catabolic pathway in pancreatic islets is thought to be identical to that in other tissues. nih.govresearchgate.net The compound's ability to stimulate insulin release is linked to its metabolism, which elevates the islet's [NADPH]/[NADP+] ratio. nih.gov Agents that cause a more oxidized state of islet NADP, such as menadione, markedly inhibit calcium uptake and insulin release induced by 4-methyl-2-oxopentanoate. nih.gov This suggests that changes in the redox state of NADP and subsequent calcium transport are key mediators in the stimulus-secretion coupling mechanism. nih.gov

| Parameter | Threshold Concentration | Maximal Response Concentration |

|---|---|---|

| Insulin Secretion | 4 mM | 25 mM |

| 45Ca2+ Uptake | 4 mM | 25 mM |

| Respiration & Metabolism | N/A (Hyperbolic Function) | 25 mM |

| ATP Content & [ATP]/[ADP] Ratio | N/A (Hyperbolic Function) | <25 mM |

Rat Heart: In the perfused rat heart, the metabolism of 4-methyl-2-oxopentanoate is regulated by the availability of other energy substrates, particularly fatty acids. nih.govportlandpress.com The long-chain fatty acid palmitate causes an inactivation of the branched-chain 2-oxo acid dehydrogenase complex, the key enzyme for 4-methyl-2-oxopentanoate oxidation, thereby inhibiting its metabolism. nih.govportlandpress.com Pyruvate (B1213749) demonstrates a similar inhibitory effect. nih.govportlandpress.com

Conversely, the medium-chain fatty acid octanoate (B1194180) can activate the enzyme complex and stimulate flux when the enzyme is in an inactive state. nih.govportlandpress.com However, if the complex is already active, octanoate inhibits the metabolic flux. nih.govportlandpress.com The presence of glucose in the perfusion medium can prevent the activation of the dehydrogenase complex by octanoate. portlandpress.com Separately, a study on hyperuricemic rats noted that levels of this compound were elevated in heart tissue. researchgate.net Furthermore, the capacity of the neonatal rat heart to oxidize branched-chain 2-oxo acids is low at birth and increases with age, corresponding with an increase in the branched-chain 2-oxo acid dehydrogenase complex. portlandpress.com

| Substrate Added | Effect on Branched-Chain 2-Oxo Acid Dehydrogenase | Effect on Metabolic Flux |

|---|---|---|

| Palmitate (long-chain) | Inactivation | Inhibition |

| Octanoate (medium-chain) - when enzyme is inactive | Activation | Stimulation |

| Octanoate (medium-chain) - when enzyme is active | No Change | Inhibition |

| Pyruvate | Inactivation | Inhibition |

Investigation of Cellular Respiration and Biosynthetic Activity

4-methyl-2-oxopentanoate has been shown to significantly stimulate cellular respiration in pancreatic islets. nih.govresearchgate.netvulcanchem.com This stimulation is coupled to its catabolism and subsequent mitochondrial oxidative phosphorylation. nih.gov Studies using labeled substrates revealed that the carbon skeleton of 4-methyl-2-oxopentanoate is incorporated into several key molecules, reflecting an increase in biosynthetic activity. nih.govresearchgate.net These products include:

Carbon dioxide (CO2)

Water

Acetoacetate (a ketone body)

L-leucine

Islet protein and lipid (to a lesser extent) nih.govresearchgate.net

The metabolism of endogenous nutrients by the islets seems to be largely unaffected by the presence of the compound. nih.govresearchgate.net This indicates that 4-methyl-2-oxopentanoate acts as a direct and potent fuel source, enhancing both energy production and the synthesis of new cellular components. vulcanchem.com

Intermediary Metabolism in Specific Cell Lines

The role of this compound-related compounds has been investigated in various cultured cell lines, particularly Chinese Hamster Ovary (CHO) cells, which are widely used in the production of biotherapeutics.

In CHO cell metabolic models, 4-methyl-2-oxopentanoate is recognized as a key intermediate. google.com It is involved in pathways of central metabolism, including energy and mass transformation. google.com Specific research has shown that the amino acid leucine can be converted into 4-methyl-2-oxopentanoate, which then serves as a precursor for cholesterol synthesis. nih.gov It is also an intermediate in the biosynthetic pathway of the essential amino acid isoleucine in engineered mammalian cells. elifesciences.org The pathway proceeds from 2-oxobutanoate (B1229078) to 2-aceto-2-hydroxybutanoate, then to 2,3-dihydroxy-3-methylpentanoate, and subsequently to 3-methyl-2-oxopentanoate (B1228249) before the final conversion to isoleucine. elifesciences.org

In other contexts, derivatives of this compound have shown antiproliferative properties against cancer cell lines such as C6 glioma and MDA-MB-231 breast cancer cells, where they can induce apoptosis.

Advanced Synthetic Applications and Chemical Transformations of 4 Oxopentanoate

4-Oxopentanoate as a Precursor in Organic Synthesis

This compound, and its corresponding acid form, levulinic acid, are versatile building blocks in organic synthesis due to the presence of two distinct reactive functional groups: a ketone and a carboxylic acid or ester. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of a diverse array of molecules, including esters, amides, alcohols, and various heterocyclic compounds.

Derivatization to Esters, Amides, and Alcohols

The carboxylate and ketone functionalities of this compound allow for its selective or exhaustive derivatization into a variety of other functional groups.

Esters: this compound esters, also known as levulinates, are commonly synthesized via Fischer esterification of levulinic acid with various alcohols in the presence of an acid catalyst. rsc.orgrsc.org This reaction is typically performed under reflux conditions, often with the removal of water to drive the equilibrium towards the product. rsc.org A variety of alcohols can be used, leading to a wide range of levulinate esters with differing properties. For instance, butyl this compound is synthesized by reacting levulinic acid with butanol, often using sulfuric acid as a catalyst at temperatures between 100-150°C. rsc.org Similarly, isopropyl this compound can be prepared by reacting levulinic acid with isopropanol. brainly.com The use of heterogeneous catalysts, such as sulfonated carbon-based materials or zirconium oxide, offers a more environmentally friendly and scalable approach to levulinate ester synthesis. brainly.com

Table 1: Synthesis of this compound Esters

| Ester Product | Alcohol Reactant | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| tert-butyl this compound | tert-butyl alcohol | Sulfuric acid or p-toluenesulfonic acid | Reflux under anhydrous conditions | Moderate to high | rsc.org |

| Butyl this compound | Butanol | Sulfuric acid | 100-150°C | Not specified | rsc.org |

Amides: Amides of 4-oxopentanoic acid can be prepared through several synthetic routes. One common method involves the nucleophilic substitution of this compound esters with amines. Additionally, direct amidation of levulinic acid can be achieved. For example, a novel one-pot synthesis of pseudo-peptides has been reported through an Ugi three-component reaction of levulinic acid, amines, and isocyanides. nih.gov This reaction highlights the utility of this compound's bifunctional nature. Furthermore, 4-oxopentanoic acid can be used to synthesize diol-diamide monomers, which can then be polymerized to form poly(ester-co-amide)s. This process typically involves the diacylation of diamines with levulinic acid, followed by reduction of the ketone functionality. smolecule.com

Alcohols: The functional groups of this compound can be selectively or completely reduced to yield various alcohols. The ketone group of this compound esters can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding the corresponding 4-hydroxypentanoate. smolecule.com For the selective reduction of the ester group to a primary alcohol, the more reactive ketone group must first be protected, for example, as an acetal. The protected keto-ester can then be treated with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to reduce the ester, followed by deprotection of the ketone. smolecule.com If both the ketone and the carboxylic acid/ester groups are to be reduced, a strong reducing agent like LiAlH₄ can be used directly on levulinic acid or its esters to produce 1,4-pentanediol. osti.gov

Formation of Nitrogen-Containing Heterocycles (e.g., isoxazoles, triazoles)

The dicarbonyl nature of this compound and its derivatives makes them valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

Isoxazoles: Isoxazole derivatives can be synthesized from precursors structurally related to this compound. For instance, ethyl 3-oxopentanoate (B1256331) can react with hydroxylamine (B1172632) in a one-pot synthesis, catalyzed by Sn(II)-Mont K10 under ultrasound irradiation, to form (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-ones. cas.czsyntheticpages.org Another approach involves the acylation of isoxazoles to produce methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which can then undergo ring expansion to form 4-oxo-1,4-dihydropyridine-3-carboxylates. nsf.gov The synthesis of 3,5-diarylisoxazoles can also be achieved from α,β-unsaturated ketoximes using o-iodoxybenzoic acid as an oxidative cyclizing agent. rsc.org

Triazoles: 1,2,4-Triazole (B32235) derivatives can be synthesized through multi-step reaction sequences. For example, a series of 1,2,4-triazole derivatives containing amino acid fragments have been synthesized starting from 4-nitroacetophenone, which involves substitution with 1,2,4-triazole. buchler-gmbh.com Organic azides, which are precursors to triazoles via "click chemistry," can be synthesized through various methods, including the reaction of sodium azide (B81097) with appropriate substrates. researchgate.net

Synthesis of Chiral Intermediates and Building Blocks

The stereoselective transformation of this compound and its derivatives is a key strategy for the synthesis of valuable chiral intermediates for the pharmaceutical and agrochemical industries.

Enzymatic reactions are particularly effective for producing enantiomerically pure compounds. For example, (2R)-2-hydroxy-4-oxopentanoic acid can be synthesized from (R)-malic acid in a four-step sequence. This chiral building block can undergo stereoselective enzymatic reduction of its 4-keto group to yield either (2R,4S)-2,4-dihydroxypentanoic acid or (2R,4R)-2,4-dihydroxypentanoic acid, depending on the dehydrogenase used.

Biocatalytic processes, often employing lipases or dehydrogenases, are widely used for the preparation of chiral intermediates. lachemyst.comacs.org These enzymes can perform highly selective reactions, such as the enantioselective acetylation of racemic alcohols or the stereospecific reduction of ketones. For instance, the asymmetric reduction of chlorinated 4-oxopentanoates using baker's yeast has been employed to synthesize optically active γ-butyrolactones. researchgate.net The synthesis of chiral synthons for HMG-CoA reductase inhibitors (statins) has also been achieved using intermediates derived from this compound-related structures. researchgate.net

Advanced Reaction Methodologies Involving this compound

Condensation Reactions (e.g., Claisen, Aldol)

The presence of α-protons to both the ketone and ester functionalities makes this compound esters susceptible to a variety of condensation reactions, leading to the formation of new carbon-carbon bonds and cyclic structures.

Claisen Condensation: Intramolecular Claisen condensation of this compound esters can be utilized to synthesize five-membered cyclic β-diketones. For example, the use of potassium triphenylmethoxide as a catalyst has been shown to be effective in the preparation of 1,3-cyclopentanedione (B128120) from ethyl this compound. cas.cz this compound esters can also undergo intermolecular self-condensation in the presence of a base catalyst like sodium ethoxide to yield tetrasubstituted cyclopentadienes. brainly.in

Aldol (B89426) Condensation: this compound and its esters can participate in aldol condensation reactions. The acid-catalyzed dimerization of levulinic acid proceeds via an aldol-type condensation, leading to the formation of several products, with tetrahydro-2-methyl-5,γ-dioxo-2-furanpentanoic acid being the major product. nsf.gov Furthermore, ethyl levulinate can react with aldehydes such as formaldehyde (B43269) and furfural (B47365) in acid-catalyzed condensation reactions. osti.gov The reaction with formaldehyde produces a resinous material, while the reaction with furfural is presumed to yield the δ-furfurylidenelevulinate ester. osti.gov

Table 2: Condensation Reactions of this compound Derivatives

| Reaction Type | Reactant(s) | Catalyst/Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Intramolecular Claisen Condensation | Ethyl this compound | Potassium triphenylmethoxide | 1,3-Cyclopentanedione | cas.cz |

| Intermolecular Self-Condensation | Ethyl levulinate | Pyrrolidine, base | Tri-substituted cyclopentadiene | brainly.in |

| Aldol Dimerization | Levulinic acid | Solid acid catalyst (e.g., SiO₂-SO₃H) | Tetrahydro-2-methyl-5,γ-dioxo-2-furanpentanoic acid and other dimers | nsf.gov |

| Aldol Condensation | Ethyl levulinate, Formaldehyde | Dilute sulfuric acid | Methylol derivatives (resinous) | osti.gov |

Oxidation and Reduction Chemistry

The ketone and carboxylate/ester groups in this compound are amenable to a range of oxidation and reduction reactions, providing access to a variety of functionalized molecules.

Oxidation: The oxidation of 4-oxopentanoates can be achieved through both chemical and enzymatic methods. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize the ketone functionality. A notable and environmentally benign oxidation is the Baeyer-Villiger oxidation, where Baeyer-Villiger monooxygenases can catalyze the oxidation of levulinates to 3-acetoxypropionates, which readily hydrolyze to esters of 3-hydroxypropionic acid. rsc.orgrsc.org This enzymatic process uses molecular oxygen as the oxidant, offering a green alternative to traditional methods that often employ hazardous peroxides. rsc.orgrsc.org

Reduction: The reduction of this compound offers pathways to valuable diols and hydroxy esters. As previously mentioned in section 6.1.1, the ketone group can be selectively reduced to a hydroxyl group using sodium borohydride (NaBH₄) to form 4-hydroxypentanoates. brainly.com The complete reduction of both the ketone and carboxylic acid functionalities of levulinic acid with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields 1,4-pentanediol. osti.gov Asymmetric reduction of the keto group is a powerful tool for creating chiral building blocks. Baker's yeast, for example, can asymmetrically reduce methyl 3,4-dioxopentanoate-4-ethylenedithioacetal to the corresponding (S)-hydroxy ester. syntheticpages.org Similarly, the asymmetric reduction of chlorinated 4-oxopentanoates with baker's yeast provides access to optically active γ-butyrolactones. researchgate.net

Table 3: Oxidation and Reduction of this compound Derivatives

| Reaction Type | Reactant | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | Alkyl levulinates | Baeyer-Villiger monooxygenase, O₂ | 3-Hydroxypropionic acid derivatives | rsc.orgrsc.org |

| Ketone Reduction | Ethyl this compound | Sodium borohydride (NaBH₄) | Ethyl 4-hydroxypentanoate | |

| Complete Reduction | Levulinic acid | Lithium aluminum hydride (LiAlH₄) | 1,4-Pentanediol | osti.gov |

Nucleophilic Substitution and Cycloaddition Reactions

The unique bifunctional nature of this compound, containing both a ketone and an ester group, allows for a diverse range of chemical transformations. Nucleophilic substitution reactions can be targeted at either the ester carbonyl or at positions made reactive by introducing suitable leaving groups. Furthermore, derivatives of this compound can participate in powerful carbon-carbon bond-forming cycloaddition reactions.

The ester functionality of 4-oxopentanoates is susceptible to nucleophilic substitution , enabling the formation of a variety of derivatives. aimspress.com For instance, the ester can react with nucleophiles such as amines or different alcohols, typically under acidic or basic conditions, to yield the corresponding amides or new esters through transesterification. This reactivity is fundamental to its role as a synthetic intermediate.

More targeted nucleophilic substitutions are possible with halogenated derivatives. For example, compounds like methyl 5-bromo-4-oxopentanoate feature a bromine atom that serves as an excellent leaving group. This allows for the introduction of various nucleophiles at the C-5 position, providing a pathway to more complex and structurally diverse molecules. This bromo and keto functionality offers significant opportunities for further chemical transformations.

In the realm of cycloaddition reactions , derivatives of this compound can serve as key building blocks. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings by reacting a conjugated diene with a double or triple bond-containing molecule known as a dienophile. libretexts.orgorganic-chemistry.orgwikipedia.org The reaction is favored when the dienophile is substituted with electron-withdrawing groups, a role that the keto and ester groups in a this compound structure can fulfill. libretexts.org A key example is the reaction of β-acetylacrylic acid (4-oxopent-2-enoic acid), an unsaturated analog of 4-oxopentanoic acid, with butadiene, demonstrating its utility as a dienophile in forming complex cyclic adducts. rsc.org Such reactions showcase the potential for creating carbocyclic and heterocyclic frameworks from this compound-derived synthons.

Applications in Materials Science and Green Chemistry Research

The derivation of this compound from levulinic acid, a key bio-based platform chemical, positions it at the forefront of research in sustainable materials and green chemistry. aimspress.comscispace.com Its applications range from the synthesis of novel functional polymers to its use as a renewable chemical feedstock, addressing the growing demand for environmentally benign products. scispace.comeuropa.eu

Incorporation into Polymer Synthesis and Property Modification

This compound serves as a valuable precursor for creating functional monomers used in advanced polymer synthesis. A notable example is the synthesis of 2-(4-oxo-pentanoate) ethyl methacrylate (B99206) (PAEMA), a monomer featuring a reactive ketone side-chain. materials.internationalnih.gov This monomer is typically prepared via the esterification of levulinic acid with 2-hydroxyethyl methacrylate. materials.internationalnih.govresearchgate.net

PAEMA can be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT), yielding polymers with a well-defined structure and a narrow molecular weight distribution. nih.govresearchgate.netresearchgate.net The resulting polymer, poly(PAEMA), possesses pendant ketone groups that act as versatile handles for post-polymerization modification. materials.international These ketone functionalities can be readily conjugated with aminooxy-containing molecules to form stable oxime linkages. researchgate.net This "click chemistry" approach allows for the attachment of various small molecules or even larger polymer chains, such as poly(ethylene glycol), to create tailored block copolymers. nih.govresearchgate.net Research has shown that these resulting polymers can be non-cytotoxic, highlighting their potential for use in biomedical applications like the development of tailored polymeric medicines. materials.internationalresearchgate.net

| Monomer | Synthesis Method | Polymerization Technique | Key Polymer Property | Potential Application | Reference |

|---|---|---|---|---|---|

| 2-(4-oxo-pentanoate) ethyl methacrylate (PAEMA) | Esterification of levulinic acid with 2-hydroxyethyl methacrylate | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Reactive ketone side-chains for post-polymerization modification; narrow molecular weight distribution. | Functional polymer scaffolds, tailored polymeric medicines. | materials.internationalnih.govresearchgate.net |

Bio-based Chemical Feedstocks and Sustainable Synthesis Routes